molecular formula C28H34F3N3O7 B115087 Tafenoquine succinate CAS No. 106635-81-8

Tafenoquine succinate

Katalognummer B115087
CAS-Nummer: 106635-81-8
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: CQBKFGJRAOXYIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tafenoquine succinate, also known as WR-238605, is an oral antimalarial drug. It is used to prevent and treat malaria . Tafenoquine is an 8-aminoquinoline analogue of primaquine . It was discovered by scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria .


Synthesis Analysis

An 11-step, 8-pot synthesis of Tafenoquine succinate was achieved in 42% overall yield using commercially available starting materials . This synthesis is more environmentally friendly and likely more economically attractive compared to previous manufacturing processes .


Molecular Structure Analysis

Tafenoquine is an 8-aminoquinoline analogue of primaquine which varies only on the presence of a 5-phenoxy group . The chemical formula of Tafenoquine succinate is C28H34F3N3O7 . The average molecular weight is 581.590 .


Chemical Reactions Analysis

Analytical methods for the quantification of Tafenoquine in human blood, plasma, and urine, and the 5,6-orthoquinone Tafenoquine metabolite in human plasma and urine have been validated . The procedure involved acetonitrile extraction of samples followed by ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .


Physical And Chemical Properties Analysis

Tafenoquine succinate has a molecular weight of 581.58 . It is recommended to be stored at 4°C in sealed storage, away from moisture .

Wissenschaftliche Forschungsanwendungen

Malaria Treatment

Tafenoquine succinate is an 8-aminoquinoline that was approved by the Food and Drug Administration (FDA) in 2018 for the radical cure of Plasmodium vivax malaria . It is used to eliminate both blood and liver stages of Plasmodium vivax .

Malaria Prophylaxis

Apart from treatment, Tafenoquine succinate is also used for the preventive action against malaria . This makes it a valuable tool in areas where malaria is endemic.

Treatment of Drug-Resistant Malaria

Tafenoquine succinate is particularly useful in the treatment of malaria caused by drug-resistant strains of parasites . Its unique mechanism of action helps overcome the resistance developed by the parasites.

Leishmaniasis Therapy

Tafenoquine succinate has been tested as a therapy for leishmaniasis . Leishmaniasis is a disease caused by parasites of the Leishmania type and is spread by the bite of certain types of sandflies.

Radical Cure of Plasmodium vivax Malaria

Tafenoquine succinate is used for the radical cure of Plasmodium vivax malaria . The term “radical cure” refers to the complete elimination of the parasite from the body, including the dormant liver stages.

Inhibition of Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease

Recent research has suggested the potential of repurposing Tafenoquine succinate as an inhibitor against the main protease of Severe Acute Respiratory Syndrome Coronavirus 2 . This could open new avenues for the treatment of COVID-19.

Safety And Hazards

Common side effects of Tafenoquine include vomiting, headache, and dizziness . Other side effects may include methemoglobinemia, trouble sleeping, and anaphylaxis . In people with G6PD deficiency, red blood cell breakdown may occur . Use in pregnancy is not recommended .

Eigenschaften

IUPAC Name

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKFGJRAOXYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106635-80-7 (Parent), 110-15-6 (Parent)
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10910065
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tafenoquine succinate

CAS RN

106635-81-8
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106635-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAFENOQUINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of the product from example 2.2 (7.5 g, 15.2 mmol), ethanol (150 ml) and 5% Pd—C (2 g) was stirred under ca. 1 bar hydrogen for 24 hours at ambient temperature. The catalyst was filtered off and the solvent evaporated to leave a volume of ca. 25 ml. Succinic acid (2.3 g, 19.8 mmol) was added, and the mixture heated under reflux for 30 minutes. The solution was then cooled to 0–5° C., seeded with authentic target compound, and stirred for 2 hours. The crystalline product was filtered off, washed with ethanol (15 ml) and dried in vacuo at 50° C. for 24 hours to give 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline succinate as an off-white crystalline solid (6.0 g, 68%).
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafenoquine succinate
Reactant of Route 2
Tafenoquine succinate
Reactant of Route 3
Tafenoquine succinate
Reactant of Route 4
Reactant of Route 4
Tafenoquine succinate
Reactant of Route 5
Reactant of Route 5
Tafenoquine succinate
Reactant of Route 6
Tafenoquine succinate

Citations

For This Compound
74
Citations
JA McIntyre, J Castaner, M Bayes - Drugs of the future, 2003 - access.portico.org
Malaria is a significant public health problem in developing and third world countries. Plasmodium falciparum and Plasmodium vivax parasites are responsible for the majority of cases …
Number of citations: 9 access.portico.org
JE Frampton - Drugs, 2018 - Springer
Tafenoquine (Krintafel™, Arakoda™), an orally-active 8-aminoquinoline anti-malarial drug, is a long-acting analogue of primaquine with activity against pre-erythrocytic (liver) and …
Number of citations: 58 idp.springer.com
AN Styka, DA Savitz… - Assessment of Long …, 2020 - ncbi.nlm.nih.gov
Tafenoquine, an 8-aminoquinoline, was discovered in 1978 by the Walter Reed Army Institute of Research during a search for a safer, more effective, and longer-acting drug than …
Number of citations: 1 www.ncbi.nlm.nih.gov
S Sana, M Abed - Research Journal of Pharmacy and …, 2021 - indianjournals.com
… Arakoda contains tafenoquine succinate, an antimalarial agent for oral administration. The structural formula of tafenoquine succinate is a synthetic analogue of primaquine5.…
Number of citations: 2 www.indianjournals.com
M Liu, S Ji, D Kondoh, EM Galon, J Li… - Antimicrobial agents …, 2021 - Am Soc Microbiol
Due to drug resistance, commonly used anti-Babesia drugs have limited efficacy against babesiosis and inflict severe side effects. Tafenoquine (TAF) was approved by the US Food and …
Number of citations: 14 journals.asm.org
C Tefé-Silva, NDVF Barbosa, AJ Fernandes… - Journal of Applied …, 2022 - japsr.in
Besides the intensification of control measures, Plasmodium vivax poses a major challenge for malaria elimination efforts. This type of malaria parasite causes a persistent liver stage …
Number of citations: 2 www.japsr.in
A Novitt-Moreno, A Martidis, V Gonzalez… - Travel Medicine and …, 2022 - Elsevier
Background Tafenoquine is a long-acting 8-aminoquinoline approved for antimalarial prophylaxis for ≤6 months. Additional data is needed to establish the drug's longer-term safety …
Number of citations: 6 www.sciencedirect.com
C Vuong, LH Xie, BMJ Potter, J Zhang… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… Tafenoquine succinate was reconstituted in double-distilled H 2 O (ddH 2 O) and administered at 100 μl/20 g. For each time point, whole-blood and liver samples were collected. …
Number of citations: 40 journals.asm.org
NC Waters, MD Edstein - … and prevention of malaria: antimalarial drug …, 2012 - Springer
… The formulated product of tafenoquine is a hard gelatin capsule containing 250 mg tafenoquine succinate equivalent to 200 mg of the free base. Tafenoquine capsules should be stored …
Number of citations: 22 link.springer.com
NPD Nanayakkara, AL Ager Jr, MS Bartlett… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… Methemoglobin formation in dogs treated with NPC1161C succinate, tafenoquine succinate, or primaquine diphosphate, at 0.0116 mmol/kg orally on days 1 to 4. The doses in mg/kg for …
Number of citations: 81 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.